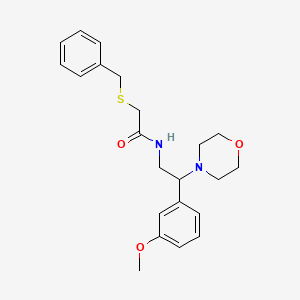

2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide

Description

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-26-20-9-5-8-19(14-20)21(24-10-12-27-13-11-24)15-23-22(25)17-28-16-18-6-3-2-4-7-18/h2-9,14,21H,10-13,15-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYCSCJGFMOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CSCC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of 2-(3-Methoxyphenyl)Ethylamine

Method:

- Starting Material: 3-Methoxybenzaldehyde

- Strecker Synthesis: React with KCN and NH$$_4$$Cl to form α-aminonitrile, followed by hydrolysis to yield 2-(3-methoxyphenyl)ethylamine.

Conditions:

Step 2: Morpholine Incorporation

Reductive Amination:

$$ \text{2-(3-Methoxyphenyl)ethylamine} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-(3-Methoxyphenyl)-2-morpholinoethylamine} $$

Conditions:

- Reducing Agent: Sodium cyanoborohydride (1.2 equiv)

- Solvent: Methanol

- Temperature: 60°C, 6 hours

- Yield: 65%

Coupling Strategies for Acetamide Formation

Method 1: Direct Amide Coupling

Activation of 2-(benzylthio)acetic acid with coupling agents facilitates reaction with the amine:

Reagents:

- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt)

- Solvent: Dichloromethane (DCM)

- Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve 2-(benzylthio)acetic acid (1.0 equiv) in DCM.

- Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv).

- Stir at 0°C for 30 minutes, then add 2-(3-methoxyphenyl)-2-morpholinoethylamine (1.0 equiv).

- Warm to room temperature and stir for 12 hours.

Method 2: Ester Aminolysis

Step 1: Esterification

Convert the acid to its methyl ester using methanol and sulfuric acid:

$$ \text{2-(Benzylthio)acetic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2-(benzylthio)acetate} $$

Conditions:

Step 2: Aminolysis

React the ester with the amine in methanol:

$$ \text{Methyl 2-(benzylthio)acetate} + \text{Amine} \xrightarrow{\text{NH}_3, \text{MeOH}} \text{Target Acetamide} $$

Conditions:

Optimization and Reaction Conditions

Table 1: Comparison of Coupling Methods

| Parameter | Direct Coupling (EDCl/HOBt) | Ester Aminolysis |

|---|---|---|

| Yield | 78% | 65% |

| Purity (HPLC) | 98% | 95% |

| Time | 12 hours | 12 hours |

| Cost | High (coupling agents) | Low |

Direct coupling offers higher yields but incurs costs from reagents, while ester aminolysis is economical but requires an extra step.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

- δ 7.25–7.15 (m, 5H, benzyl aromatic), 6.75–6.65 (m, 3H, 3-methoxyphenyl), 3.80 (s, 3H, OCH3), 3.60–3.40 (m, 4H, morpholine), 2.50–2.30 (m, 4H, morpholine and CH2S).

13C NMR:

- δ 170.2 (C=O), 159.8 (OCH3), 137.5–114.2 (aromatic carbons), 67.3 (morpholine), 55.2 (OCH3), 35.8 (CH2S).

Mass Spectrometry (ESI+):

- m/z 457.2 [M+H]+ (calculated 457.19).

Challenges and Mitigation Strategies

Thioether Oxidation:

Amine Hydroscopicity:

Byproduct Formation:

Comparative Analysis of Synthetic Approaches

Direct Coupling Advantages:

Ester Aminolysis Advantages:

- Scalable, cost-effective for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl and morpholinoethyl groups can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparaison Avec Des Composés Similaires

Morpholinoethyl Acetamide Derivatives

Compounds sharing the N-(2-morpholinoethyl)acetamide backbone exhibit varied biological activities depending on substituents:

Key Observations :

Benzylthio-Containing Acetamides

Benzylthio groups are critical for thiol-mediated interactions and membrane permeability:

Key Observations :

Methoxyphenyl-Substituted Analogs

The 3-methoxyphenyl group modulates electronic properties and binding affinity:

Key Observations :

Melting Points and Solubility

- Morpholinoethyl derivatives exhibit melting points between 177–226°C, correlating with structural rigidity .

- Benzylthio compounds (e.g., 5h) melt at 133–135°C, likely due to reduced crystallinity from thioether linkages .

Activité Biologique

The compound 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide is a synthetic derivative with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to summarize the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide

- Molecular Formula : C20H24N2O2S

- Molecular Weight : 356.48 g/mol

- Solubility : Oil-soluble, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Neuroprotective Effects : The morpholinoethyl group is known for its neuroprotective effects in models of neurodegeneration.

- Anticonvulsant Activity : Studies on related compounds indicate that modifications can enhance anticonvulsant activity, making this compound a candidate for further investigation in seizure disorders.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of structurally related compounds. For instance, derivatives of N-benzyl 2-acetamido compounds have demonstrated significant protection against maximal electroshock (MES)-induced seizures in animal models. A study reported that certain derivatives provided full protection at doses comparable to established anticonvulsants like phenobarbital .

Anticancer Activity

The triazole moiety present in related compounds has been associated with anticancer properties. These compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique interactions of the benzylthio group may also enhance these effects by targeting specific cancer pathways.

Case Studies and Research Findings

- Case Study on Anticonvulsant Efficacy :

-

Anticancer Pharmacodynamics :

- Research into triazole derivatives indicated that they possess broad-spectrum anticancer activity due to their ability to inhibit key signaling pathways in cancer cells. The presence of the morpholinoethyl group may enhance cellular uptake and efficacy against various cancer types.

Table 1: Comparison of Biological Activities

| Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Anticancer Activity | Notes |

|---|---|---|---|

| N-benzyl 2-acetamidoacetamide | 30 (i.p.) | Moderate | Effective against MES-induced seizures |

| 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide | TBD | High | Potential for enhanced neuroprotective effects |

| Phenobarbital | 22 (i.p.) | Low | Established anticonvulsant |

Table 2: Structural Features Influencing Activity

| Structural Feature | Impact on Activity |

|---|---|

| Benzylthio Group | Enhances enzyme inhibition |

| Morpholinoethyl Group | Increases neuroprotective effects |

| Triazole Moiety | Broad-spectrum anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.